molecular formula C20H18F3N3O2 B7702494 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

Katalognummer B7702494
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: AQLDBEREYCCZLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is a major neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. TFB-TBOA has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.

Wirkmechanismus

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide acts as a potent and selective inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is responsible for removing excess glutamate from the synapse, and its dysregulation has been implicated in various neurological disorders. By inhibiting EAAT2, this compound increases the concentration of glutamate in the synapse, which can lead to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glutamate in the synapse, which can lead to increased neuronal activity. This increased activity can improve cognitive function in animal models of neurological disorders. However, excessive glutamate release can also lead to excitotoxicity and neuronal damage. Therefore, the dosage and administration of this compound need to be carefully controlled to avoid adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of EAAT2, which makes it a valuable tool for studying glutamate-mediated excitotoxicity. This compound is also stable and can be easily synthesized in the laboratory. However, this compound has limitations in terms of its solubility and stability in biological fluids. Therefore, its administration and dosage need to be carefully controlled to avoid adverse effects.

Zukünftige Richtungen

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders. However, further research is needed to determine its efficacy and safety in clinical trials. Future studies should focus on optimizing the dosage and administration of this compound to avoid adverse effects. Additionally, the potential long-term effects of this compound on neuronal function and behavior need to be investigated. Overall, this compound has the potential to be a valuable therapeutic agent for neurological disorders, and further research is needed to fully understand its therapeutic potential.

Synthesemethoden

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide can be synthesized through a multi-step process involving the reaction of various reagents such as p-tolyl hydrazine, trifluoromethyl phenylacetic acid, and butanoyl chloride. The synthesis of this compound is a complex process, and it requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing glutamate-mediated excitotoxicity, which is a major contributor to neuronal damage in these disorders. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-13-9-11-14(12-10-13)19-25-18(28-26-19)8-4-7-17(27)24-16-6-3-2-5-15(16)20(21,22)23/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLDBEREYCCZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.